molecular formula C14H23N3O2S2 B6458661 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane CAS No. 2549022-05-9

1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane

Cat. No.: B6458661
CAS No.: 2549022-05-9
M. Wt: 329.5 g/mol
InChI Key: FIWQXQKXNURHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring substituted with a cyclopropanesulfonyl group and a 2,4-dimethylthiazole moiety. The cyclopropanesulfonyl group introduces strong electron-withdrawing properties, while the dimethylthiazole substituent contributes to lipophilicity and metabolic stability. This combination makes the compound a candidate for drug development, especially in neurological and anti-infective applications.

Properties

IUPAC Name

5-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S2/c1-11-14(20-12(2)15-11)10-16-6-3-7-17(9-8-16)21(18,19)13-4-5-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWQXQKXNURHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions. A common route involves the initial synthesis of cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane under specific conditions to obtain the desired product. The following steps outline a typical synthetic route:

  • Preparation of cyclopropanesulfonyl chloride: : React cyclopropane with sulfuryl chloride in the presence of a catalyst.

  • Introduction of thiazole moiety: : A thiazole derivative, 2,4-dimethyl-1,3-thiazol-5-yl, is synthesized separately and then attached to the cyclopropanesulfonyl intermediate via a nucleophilic substitution reaction.

  • Formation of the final product: : The cyclopropanesulfonyl-thiazole derivative is then coupled with 1,4-diazepane under controlled conditions (e.g., temperature, pH, solvents) to yield 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane.

Industrial Production Methods

Industrial production methods often employ the same basic synthetic routes but with optimized conditions for larger-scale synthesis. This may include:

  • Use of automated reactors to ensure precise control over reaction conditions.

  • Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce oxygen-containing functionalities.

  • Reduction: : Reduction reactions may target specific functional groups, such as the thiazole ring, to modify the compound’s properties.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at various positions of the compound.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) in an acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various alkyl halides or sulfonating agents in the presence of a base.

Major Products

  • Oxidation Products: : Could result in sulfoxides or sulfones.

  • Reduction Products: : Could yield reduced thiazole derivatives.

  • Substitution Products: : Depending on the substituent, products with different functional groups attached to the original structure.

Scientific Research Applications

Chemistry

This compound can serve as a versatile intermediate in the synthesis of more complex molecules, especially in the development of new materials and chemical catalysts.

Biology

Due to its structural complexity, it could be studied for its biological activity, including potential antimicrobial, antifungal, or anti-inflammatory properties.

Medicine

There is potential for this compound to be developed into pharmaceutical agents, particularly as inhibitors for specific enzymes or receptors.

Industry

In the materials science sector, this compound might be utilized in the development of novel polymers or advanced materials with unique properties.

Mechanism of Action

The specific mechanism of action for 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane depends on its application. it generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids:

  • Molecular Targets: : Enzymes or receptors that are critical in biological pathways.

  • Pathways Involved: : Could modulate biochemical pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane and their distinguishing features:

Compound Name Substituents/Modifications Key Properties/Effects Reference
Target Compound Cyclopropanesulfonyl, 2,4-dimethylthiazole High metabolic stability; strong H-bonding
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole Thiadiazole core, phenyl group Enhanced π-π interactions; lower solubility
NS3573 (1-(5-Ethoxypyridin-3-yl)-1,4-diazepane) Ethoxypyridinyl substituent Moderate nAChR binding affinity
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane Bulky chlorophenyl-benzyl group Reduced conformational flexibility
1-Benzyl-1,4-diazepan-5-one Benzyl group, ketone moiety Increased polarity; susceptibility to redox

Binding Affinity and Pharmacological Profiles

  • Thiazole/Thiadiazole Derivatives: Compounds like 5-(1,4-diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole () exhibit strong π-π stacking due to the aromatic thiadiazole core.
  • Pyridinyl Derivatives : NS3573 and related pyridinyl-diazepanes () show moderate binding to nicotinic acetylcholine receptors (nAChRs). The target’s cyclopropanesulfonyl group may enhance binding specificity through sulfonyl-mediated hydrogen bonding, a feature absent in pyridinyl analogs .
  • Bulky Aryl Derivatives : Compounds with chlorophenyl or benzhydryl groups () display reduced metabolic stability due to steric hindrance. In contrast, the target’s dimethylthiazole and compact cyclopropane ring likely improve pharmacokinetic profiles .

Research Findings

Conformational Flexibility

The target compound’s 1,4-diazepane ring allows for multiple low-energy conformations, a feature shared with NS3573 ().

Metabolic Stability

The dimethylthiazole group in the target compound resists oxidative metabolism better than the benzyl or phenyl groups in analogs like 1-benzyl-1,4-diazepan-5-one (). This aligns with trends observed in , where bulkier substituents reduce enzymatic degradation .

Solubility and Bioavailability

The cyclopropanesulfonyl group enhances aqueous solubility relative to thiadiazole derivatives (), which are prone to crystallization due to planar aromatic systems. This balance of lipophilicity and solubility may give the target compound superior oral bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.